3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-6-4-3-5-13(14)15(21-2)11-17-16(19)18-12-7-9-22-10-8-12/h3-6,12,15H,7-11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYOVUTJQTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the urea linkage can produce amines.
Scientific Research Applications
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a reagent for protecting amine groups during synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The urea linkage can form stable complexes with various enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic Substitutions
a) 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea
- Structural features : Fluorophenyl and trimethyl groups on urea nitrogen.
- The ethyl chain in the target compound introduces conformational flexibility absent in the rigid fluorophenyl analog .
| Compound | Molecular Formula | LogP* (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | C₁₈H₂₆N₂O₄ | 2.1 | 5 |
| 2-(4-Fluorophenyl)-N,N,N-trimethyl... | C₁₇H₁₈FN₂O₂ | 3.5 | 3 |
*LogP values estimated via fragment-based methods.
b) 1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic Acid Methyl Ester ()
- Structural features : Ester and piperidine groups instead of urea.
Compounds with Oxan-4-yl or Similar Moieties
a) 2-[1-{(2R)-2-(2-Methoxyphenyl)-2-[(Oxan-4-yl)oxy]ethyl}-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl]-2-methylpropanoic Acid ()
- Structural features: Oxan-4-yloxy group and thieno-pyrimidinone core.
- Key differences: The carboxylic acid group increases polarity, while the target compound’s urea group offers dual hydrogen-bond donor/acceptor properties. Both compounds leverage oxan-4-yl for solubility but differ in core pharmacophores .
Research Findings and Implications
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ).
- Binding Affinity : Urea derivatives generally exhibit stronger hydrogen-bond interactions than esters or ketones, as seen in comparisons with and .
- Synthetic Complexity : The target compound’s branched ethyl chain may pose challenges in stereochemical control during synthesis, unlike simpler urea derivatives in .
Biological Activity
3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article examines its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24N2O4
- Molecular Weight : 308.378 g/mol
- InChI Key : DCPLYOVUTJQTII-UHFFFAOYSA-N
- SMILES : COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC
Synthesis
The synthesis of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea involves several steps, including the formation of the urea linkage and the incorporation of methoxy groups. The detailed synthetic pathway is crucial for understanding how modifications affect biological activity.
Antiproliferative Activity
Research indicates that derivatives of compounds similar to 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy and hydroxy substitutions have shown IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7, a breast cancer model .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[...]-urea | MCF-7 | 3.1 |
| 3-[...]-urea | HCT 116 | 3.7 |
| 3-[...]-urea | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. Compounds with similar structures have demonstrated improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that the methoxy groups may enhance the electron-donating ability, contributing to their antioxidant effects .
The biological activity of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in malignant cells.
- Antioxidant Mechanism : By scavenging free radicals, the compound may reduce oxidative stress, which is often linked to cancer progression.
Study on Antiproliferative Effects
A study published in PMC focused on novel methoxy-substituted benzimidazole derivatives, revealing that compounds structurally related to our target showed selective cytotoxicity towards MCF-7 cells with low micromolar concentrations .
Study on Antioxidative Properties
Another investigation highlighted how certain methoxy-substituted compounds exhibited significant antioxidative effects in vitro, suggesting a potential therapeutic role in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
